7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane
Description
7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane is a spirocyclic compound characterized by a central bicyclic structure where two rings (a 3-membered and a 5-membered) share a single atom. The molecule contains two oxygen atoms (at positions 2 and 6), one nitrogen atom (position 8), and a methyl substituent at position 7 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
7-methyl-2,6-dioxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-8-2-7(5-10-6)3-9-4-7/h6,8H,2-5H2,1H3 |
InChI Key |
CDZIKYQTWTXFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCC2(COC2)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spirocyclic structure can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism by which 7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane exerts its effects is related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, making it a valuable compound in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
2,7-Diazaspiro[3.5]nonane Derivatives
- Structure : Contains two nitrogen atoms (positions 2 and 7) instead of oxygens.
- Biological Activity: Demonstrated high affinity for sigma receptors (S1R/S2R). For example, compound 4b (2,7-diazaspiro[3.5]nonane derivative) showed S1R agonism in vivo, reversing mechanical hypersensitivity in mice .
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane (CID 155908874)
- Structure : Positional isomer of the target compound, with oxygens at positions 2 and 5 and a methyl group at position 7.
- Key Difference : Altered oxygen placement affects ring strain and solubility. Predicted collision cross-section (CCS) values suggest distinct pharmacokinetic behavior .
2-Oxa-7-azaspiro[3.5]nonane Hemioxalate
- Structure : Lacks the methyl group and second oxygen, with a hemioxalate salt form.
- Applications : Used as an intermediate in synthesizing protease inhibitors (e.g., hepatitis C NS3 inhibitors) .
- Key Difference : Absence of methyl and one oxygen reduces steric hindrance, favoring cyclization reactions .
Functional Analogues in Drug Discovery
Diazabicyclo[4.3.0]nonane Derivatives
- Structure : Contains a fused bicyclic system instead of a spiro arrangement.
- Biological Activity: Used in sigma receptor ligands, but with lower S1R affinity compared to 2,7-diazaspiro[3.5]nonane derivatives .
- Key Difference : Fused rings reduce conformational flexibility, impacting binding pocket accommodation .
7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
Physicochemical and Commercial Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
